molecular formula C15H10N2O8 B11504973 3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone

3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone

Cat. No.: B11504973
M. Wt: 346.25 g/mol
InChI Key: ORPICHZISWAEBX-HJWRWDBZSA-N
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Description

3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone is a complex organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes scaling up the reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone involves interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10N2O8

Molecular Weight

346.25 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-oxa-7,9-diazaspiro[4.5]decane-2,3,6,8,10-pentone

InChI

InChI=1S/C15H10N2O8/c1-24-7-4-2-6(3-5-7)9(18)8-10(19)11(20)25-15(8)12(21)16-14(23)17-13(15)22/h2-5,18H,1H3,(H2,16,17,21,22,23)/b9-8-

InChI Key

ORPICHZISWAEBX-HJWRWDBZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)OC23C(=O)NC(=O)NC3=O)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(=O)C(=O)OC23C(=O)NC(=O)NC3=O)O

Origin of Product

United States

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